molecular formula C11H11Cl2N B2549755 3-(2-Chloroethyl)quinoline hydrochloride CAS No. 2368871-60-5

3-(2-Chloroethyl)quinoline hydrochloride

Cat. No.: B2549755
CAS No.: 2368871-60-5
M. Wt: 228.12
InChI Key: ZXTGJBNXSXPCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloroethyl)quinoline hydrochloride is a chemical compound with the molecular formula C11H11Cl2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the pharmaceutical and chemical industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)quinoline hydrochloride typically involves the reaction of quinoline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified through recrystallization to obtain this compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)quinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted quinoline derivatives.

    Oxidation Reactions: Formation of quinoline N-oxides or other oxidized derivatives.

    Reduction Reactions: Formation of dihydroquinoline derivatives.

Scientific Research Applications

3-(2-Chloroethyl)quinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)quinoline hydrochloride involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of cellular processes and induction of cell death, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloroethyl)quinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other quinoline derivatives. Its ability to form covalent bonds with biological molecules makes it particularly interesting for therapeutic applications .

Properties

IUPAC Name

3-(2-chloroethyl)quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN.ClH/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9;/h1-4,7-8H,5-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTGJBNXSXPCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.